molecular formula C17H22N4O B6438604 4-methoxy-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine CAS No. 2549001-30-9

4-methoxy-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine

Cat. No.: B6438604
CAS No.: 2549001-30-9
M. Wt: 298.4 g/mol
InChI Key: UIUCMUFQFMSMNJ-UHFFFAOYSA-N
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Description

4-methoxy-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are essential components of nucleic acids and have significant biological and pharmacological importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyrimidine and 1-phenylethylamine.

    Formation of Intermediate: The first step involves the reaction of 4-methoxypyrimidine with a suitable reagent to introduce the piperazine ring. This can be achieved using reagents like piperazine and a suitable base under reflux conditions.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 1-phenylethylamine to introduce the phenylethyl group. This reaction is typically carried out in the presence of a catalyst and under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-methoxy-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates for various diseases, including neurological disorders and cancer.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Pharmacological Research: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 4-methoxy-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

    Receptor Binding: It can bind to various receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a pyrimidine derivative with a piperazine ring and has been studied for its acetylcholinesterase inhibitory activity.

    4-methoxy-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine: A closely related compound with similar structural features and potential biological activities.

Uniqueness

4-methoxy-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other pyrimidine derivatives. Its potential as an acetylcholinesterase inhibitor and its interactions with various biological targets make it a valuable compound for further research and development.

Properties

IUPAC Name

4-methoxy-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-14(15-6-4-3-5-7-15)20-8-10-21(11-9-20)16-12-17(22-2)19-13-18-16/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUCMUFQFMSMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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